4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide
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Overview
Description
4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-(6-phenylpyridazin-3-yloxy)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Zardaverine: A pyridazine derivative with anti-inflammatory properties.
Emorfazone: Another pyridazine derivative used as an anti-inflammatory agent.
Uniqueness
4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is unique due to its specific structural features and the presence of both a pyridazine ring and a benzamide moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide |
InChI |
InChI=1S/C20H19N3O2/c1-15-7-9-17(10-8-15)20(24)21-13-14-25-19-12-11-18(22-23-19)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,24) |
InChI Key |
QQSHHJMVJHWYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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